molecular formula C12H14N2O3 B2990402 3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one CAS No. 1807940-53-9

3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2990402
CAS No.: 1807940-53-9
M. Wt: 234.255
InChI Key: KIWJAMPSPWIQJA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-methyl-3-nitrobenzaldehyde with dimethylamine and acetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enone structure. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted enones.

Scientific Research Applications

3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: Lacks the methyl group on the phenyl ring.

    3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one: Lacks the nitro group on the phenyl ring.

    3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one: The nitro group is positioned differently on the phenyl ring.

Uniqueness

3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9-4-5-10(8-11(9)14(16)17)12(15)6-7-13(2)3/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWJAMPSPWIQJA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CN(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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